An In-depth Technical Guide to (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride: A Potential Modulator of Nicotinic Acetylcholine Receptors
An In-depth Technical Guide to (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride: A Potential Modulator of Nicotinic Acetylcholine Receptors
This guide provides a comprehensive technical overview of (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride, a heterocyclic small molecule with significant potential for research and development in neuroscience. We will delve into its chemical architecture, plausible synthetic routes, and its anticipated role as a modulator of nicotinic acetylcholine receptors (nAChRs), which are pivotal in cognitive processes. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's profile.
Introduction: The Significance of the Pyrrolidinyl-Pyridine Ether Scaffold
The pyrrolidine ring is a versatile and privileged scaffold in medicinal chemistry, frequently incorporated into compounds targeting the central nervous system.[1] Its three-dimensional structure allows for precise spatial orientation of substituents, which is critical for selective interactions with biological targets.[1] When combined with a pyridine ring through an ether linkage, as in (S)-2-(pyrrolidin-3-yloxy)pyridine, a pharmacophore is created that shows promise for interacting with nicotinic acetylcholine receptors (nAChRs).[2][3]
Dysfunction of nAChRs is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[4][5] Consequently, the development of subtype-selective nAChR ligands is a major focus of contemporary drug discovery.[6] The (S)-2-(pyrrolidin-3-yloxy)pyridine scaffold, based on its structural similarity to known nAChR ligands, is hypothesized to act as an agonist at these receptors, potentially offering therapeutic benefits in conditions characterized by cognitive deficits.[7] This guide will explore the chemical and pharmacological underpinnings of this promising molecule.
Physicochemical Properties and Chemical Structure
(S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride is the hydrochloride salt of the parent compound, enhancing its solubility in aqueous media for experimental purposes. The core structure consists of an (S)-configured pyrrolidine ring linked at the 3-position via an oxygen atom to the 2-position of a pyridine ring. The dihydrochloride salt formation involves the protonation of the two basic nitrogen atoms: one in the pyrrolidinyl ring and one in the pyridine ring.
| Property | Value (Predicted or from Related Compounds) | Source |
| Molecular Formula | C₉H₁₄Cl₂N₂O | N/A |
| Molecular Weight | 237.13 g/mol | N/A |
| Appearance | Expected to be a crystalline solid | [8] |
| Solubility | Expected to be soluble in water and polar organic solvents | [9][10] |
| Stereochemistry | (S)-configuration at the 3-position of the pyrrolidine ring | N/A |
The chemical structure of (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride is depicted below:
(Note: This is a simplified 2D representation and does not fully convey the 3D stereochemistry)
Synthesis and Manufacturing
The synthesis of (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride can be logically approached through a convergent synthesis strategy, leveraging established chemical reactions. The key bond formation is the ether linkage between the (S)-3-hydroxypyrrolidine and 2-hydroxypyridine moieties.
Retrosynthetic Analysis
A logical retrosynthetic analysis points to two key starting materials: a protected form of (S)-3-hydroxypyrrolidine and 2-halopyridine or 2-hydroxypyridine.
Caption: Retrosynthetic pathway for the target compound.
Proposed Synthetic Route: The Mitsunobu Reaction
A highly effective and stereospecific method for the formation of the aryl ether bond is the Mitsunobu reaction.[11][12] This reaction allows for the coupling of an alcohol with a pronucleophile, in this case, 2-hydroxypyridine, with inversion of stereochemistry at the alcohol carbon. However, as the stereocenter is not directly involved in the reaction, its configuration is preserved.
Step-by-Step Protocol:
-
Protection of the Pyrrolidine Nitrogen: The secondary amine of (S)-3-hydroxypyrolidine is first protected, commonly with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions. This is typically achieved by reacting (S)-3-hydroxypyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a base such as triethylamine (TEA).
-
Mitsunobu Coupling:
-
To a solution of N-Boc-(S)-3-hydroxypyrrolidine and 2-hydroxypyridine in an anhydrous aprotic solvent (e.g., THF or dioxane) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), triphenylphosphine (PPh₃) is added.
-
A dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), is then added dropwise.[13] The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Causality: The PPh₃ and DEAD form a betaine intermediate which activates the hydroxyl group of the protected pyrrolidinol, making it a good leaving group for nucleophilic attack by the deprotonated 2-hydroxypyridine.[12] The use of anhydrous conditions is critical to prevent hydrolysis of the reactive intermediates.
-
-
Deprotection of the Pyrrolidine Nitrogen: The Boc protecting group is removed under acidic conditions. This is typically achieved by treating the product from the previous step with a strong acid, such as trifluoroacetic acid (TFA) in DCM, or with hydrochloric acid in an organic solvent like dioxane or methanol.
-
Dihydrochloride Salt Formation:
-
The resulting free base, (S)-2-(pyrrolidin-3-yloxy)pyridine, is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or isopropanol.
-
A solution of hydrogen chloride (gas or in a solvent like dioxane or ethanol) is then added, typically in a stoichiometric amount of two equivalents or in slight excess, to protonate both nitrogen atoms.[10][14]
-
The dihydrochloride salt will precipitate out of the solution and can be collected by filtration, washed with a non-polar solvent to remove impurities, and dried under vacuum. The purity and identity of the final product should be confirmed by analytical techniques such as NMR, mass spectrometry, and elemental analysis.
-
Pharmacological Profile: A Putative Nicotinic Acetylcholine Receptor Agonist
Based on its structural features, (S)-2-(pyrrolidin-3-yloxy)pyridine is predicted to be a ligand for nAChRs. These are ligand-gated ion channels that are crucial for synaptic transmission in the central and peripheral nervous systems.[5] nAChRs are pentameric structures composed of various α and β subunits, with the α4β2 and α7 subtypes being the most abundant in the brain.[15]
Mechanism of Action at the Synapse
As a presumed nAChR agonist, the compound would bind to the receptor at the interface between subunits, mimicking the action of the endogenous neurotransmitter acetylcholine. This binding event would induce a conformational change in the receptor, opening the ion channel and allowing the influx of cations, primarily Na⁺ and Ca²⁺. The resulting depolarization of the neuronal membrane would lead to the modulation of neurotransmitter release, such as dopamine and acetylcholine, which are involved in cognitive functions.[16]
Caption: Proposed mechanism of action at a central synapse.
In Vitro Characterization
To fully characterize the pharmacological profile of (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride, a series of in vitro assays are essential.
4.2.1. Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of the compound for different nAChR subtypes. This is crucial for establishing its selectivity profile.
Step-by-Step Protocol for α4β2 nAChR Binding Assay:
-
Membrane Preparation: Rat brain tissue (e.g., cortex or thalamus), which is rich in α4β2 nAChRs, is homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the receptors.[17] The final membrane preparation is resuspended in an assay buffer.
-
Assay Setup: In a 96-well plate, the membrane preparation is incubated with a specific radioligand for the α4β2 nAChR, such as [³H]cytisine or [³H]epibatidine, at a concentration close to its dissociation constant (Kd).[16][18]
-
Competition Binding: A range of concentrations of the test compound, (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride, are added to compete with the radioligand for binding to the receptors.
-
Incubation and Filtration: The plates are incubated to allow the binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
4.2.2. Functional Assays (Two-Electrode Voltage Clamp - TEVC)
Functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or allosteric modulator, and to quantify its potency (EC₅₀ or IC₅₀) and efficacy. TEVC in Xenopus oocytes is a robust system for this purpose.[7][19]
Step-by-Step Protocol for nAChR Functional Assay in Xenopus Oocytes:
-
Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and defolliculated. cRNA encoding the subunits of the desired nAChR subtype (e.g., α4 and β2 for the α4β2 receptor) are microinjected into the oocytes.[20] The oocytes are then incubated for several days to allow for receptor expression on the cell membrane.
-
TEVC Recording: An oocyte expressing the target nAChR is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.[21] The oocyte is perfused with a recording solution.
-
Compound Application: The test compound is applied to the oocyte at various concentrations. If the compound is an agonist, it will elicit an inward current due to the influx of cations through the opened receptor channels.
-
Data Acquisition and Analysis: The current responses are recorded and plotted against the concentration of the compound to generate a dose-response curve. From this curve, the EC₅₀ (the concentration that produces 50% of the maximal response) and the maximal efficacy (Emax) can be determined.
In Vivo Evaluation: Assessing Cognitive Enhancement
To investigate the potential of (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride to improve cognitive function, in vivo behavioral models are employed. The novel object recognition (NOR) task in rodents is a widely used assay to assess learning and memory.[22][23]
Novel Object Recognition (NOR) Task
This task is based on the innate tendency of rodents to explore novel objects more than familiar ones.[13]
Step-by-Step Protocol for the NOR Task:
-
Habituation: On the first day, the animals (e.g., rats or mice) are allowed to freely explore an open-field arena in the absence of any objects for a set period. This reduces novelty-induced stress and anxiety.
-
Training (Familiarization) Phase: On the second day, two identical objects are placed in the arena, and the animal is allowed to explore them for a defined period. The time spent exploring each object is recorded.
-
Test Phase: After a retention interval (e.g., 24 hours to assess long-term memory), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and the novel object is recorded.[24]
-
Cognitive Impairment Model: To model cognitive deficits, animals can be treated with a cholinergic antagonist like scopolamine prior to the training phase.[25] The test compound is then administered before the training to assess its ability to reverse the scopolamine-induced memory impairment.
-
Data Analysis: A discrimination index is calculated, which represents the proportion of time spent exploring the novel object relative to the total exploration time. A higher discrimination index in the test group compared to the vehicle-treated or scopolamine-treated group indicates cognitive-enhancing effects of the compound.
Experimental Workflow and Data Interpretation
The characterization of a novel compound like (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride follows a logical and hierarchical workflow.
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